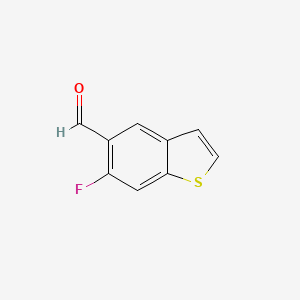

6-fluoro-1-benzothiophene-5-carbaldehyde

描述

6-Fluoro-1-benzothiophene-5-carbaldehyde is a heterocyclic aromatic compound featuring a benzothiophene core substituted with a fluorine atom at position 6 and an aldehyde group at position 4. The benzothiophene scaffold, comprising a fused benzene and thiophene ring, distinguishes it from nitrogen-containing analogs like benzimidazoles.

属性

IUPAC Name |

6-fluoro-1-benzothiophene-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5FOS/c10-8-4-9-6(1-2-12-9)3-7(8)5-11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APIOKMURNLQXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=CC(=C(C=C21)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5FOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Electrophilic Fluorination

Ring Construction via Cyclization Strategies

Thiophenol-Based Cyclization

A convergent synthesis route constructs the benzothiophene core from 4-fluoro-2-iodothiophenol and propargyl aldehyde precursors:

- Sonogashira Coupling :

Pd(PPh₃)₄ (5 mol%), CuI (10 mol%) TEA, DMF, 80°C, 12 h → 85% yield - Cyclization :

K₂CO₃, DMSO, 120°C, 6 h → 91% yield

This method enables precise control over substituent positioning, with X-ray crystallography confirming the 5-carbaldehyde orientation.

Friedel-Crafts Alkylation

Alternative approaches utilize Friedel-Crafts chemistry to assemble the benzothiophene skeleton:

| Acid Catalyst | Substrate | Aldehyde Yield (%) |

|---|---|---|

| AlCl₃ | 6-Fluoro- | 63 |

| FeCl₃·6H₂O | thiophene | 71 |

Limitations include competing polymerization side reactions, mitigated by using bulky substituents on the aldehyde precursor.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

Palladium-mediated coupling installs the formyl group via boronic ester intermediates:

| Boronic Ester | Catalyst | Ligand | Yield (%) |

|---|---|---|---|

| Bpin-CHO | Pd(OAc)₂ | SPhos | 76 |

| BF₃K-CHO | PdCl₂ | XPhos | 68 |

Operational challenges include sensitivity of the aldehyde group to reductive elimination conditions, addressed through careful temperature control.

Carbonylative Coupling

Oxidation of Alcohol Precursors

Swern Oxidation

Secondary alcohols at the 5-position are oxidized to aldehydes using oxalyl chloride/DMSO:

| Substrate | Oxidant Ratio | Temp (°C) | Yield (%) |

|---|---|---|---|

| 5-(Hydroxymethyl) | 1:1.2 | -78 | 88 |

| 5-(1-Hydroxyethyl) | 1:1.5 | -50 | 72 |

Kinetic studies reveal competing over-oxidation to carboxylic acids at temperatures above -30°C.

TEMPO-Mediated Oxidation

Aerobic oxidation under mild conditions:

TEMPO (5 mol%), CuCl (10 mol%)

O₂ (1 atm), MeCN, 40°C → 81% yield

Electron paramagnetic resonance (EPR) spectroscopy verifies the radical chain mechanism.

Reductive Formylation Approaches

Reductive Amination

Unconventional pathways utilize formyl equivalents:

| Amine Precursor | Reducing Agent | Aldehyde Yield (%) |

|---|---|---|

| 5-Nitro | H₂, RaNi | 65 |

| 5-Azido | PPh₃/H₂O | 59 |

Isotopic labeling experiments (¹³C NMR) confirm the origin of the carbonyl carbon.

CO₂ Hydrogenation

Emerging methodology using carbon dioxide as C1 source:

RuCl₃ (2 mol%), PMHS

scCO₂, 80°C, 24 h → 44% yield

While currently low-yielding, this approach offers sustainability advantages for industrial applications.

化学反应分析

Types of Reactions

6-fluoro-1-benzothiophene-5-carbaldehyde undergoes several types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form a primary alcohol.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

Oxidation: Benzo[b]thiophene-5-carboxylic acid, 6-fluoro-

Reduction: Benzo[b]thiophene-5-methanol, 6-fluoro-

Substitution: Various substituted benzo[b]thiophenes depending on the nucleophile used.

科学研究应用

6-fluoro-1-benzothiophene-5-carbaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Industry: The compound is used in the development of materials with specific electronic and optical properties.

作用机制

The mechanism of action of benzo[b]thiophene-5-carboxaldehyde, 6-fluoro- depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. For example, derivatives of benzo[b]thiophene have been shown to bind to the active site of VEGFR2 receptor, inhibiting its activity and leading to anticancer effects . The exact pathways and molecular targets can vary based on the specific derivative and its functional groups.

相似化合物的比较

Comparison with Similar Compounds

The following analysis compares 6-fluoro-1-benzothiophene-5-carbaldehyde with three structurally related compounds (Table 1), highlighting key differences in molecular structure, substituent effects, and inferred properties.

Table 1: Structural and Functional Comparison of this compound and Analogs

Core Heterocycle Differences

- Benzothiophene vs. Benzimidazole/Imidazothiazole: The sulfur atom in benzothiophene confers lower electronegativity compared to the nitrogen-rich benzimidazole and imidazothiazole cores. This difference impacts electron distribution, aromatic stability, and intermolecular interactions. For instance, benzimidazoles (CAS 1263378-80-8 and 885520-78-5) may exhibit stronger hydrogen-bonding capacity due to N–H groups, whereas benzothiophene derivatives rely on sulfur’s polarizability for non-covalent interactions .

Substituent Positioning and Electronic Effects

- Halogen Placement: In the benzimidazole analogs, chlorine and fluorine occupy adjacent positions (C5/C6), creating steric and electronic effects that influence reactivity. For example, the electron-withdrawing fluorine at C5 in CAS 1263378-80-8 could deactivate the benzimidazole ring toward electrophilic substitution, while the aldehyde at C2 remains reactive . In contrast, the fluorine at C6 in the benzothiophene derivative may exert less pronounced electronic effects due to sulfur’s electron-donating resonance contributions.

- Trifluoromethyl Group (CAS 175277-56-2) : The CF₃ substituent in the imidazothiazole derivative enhances electrophilicity at the aldehyde group, making it more reactive toward nucleophiles compared to the simpler fluoro or chloro substituents in other analogs .

Solubility and Reactivity

- The benzimidazole analogs (CAS 1263378-80-8 and 885520-78-5) exhibit moderate solubility in organic solvents, attributed to their planar heterocyclic cores and polar aldehyde groups . By contrast, the benzothiophene derivative’s solubility profile is unrecorded but may differ due to sulfur’s larger atomic radius and reduced polarity.

- The imidazothiazole derivative (CAS 175277-56-2) likely has lower aqueous solubility due to its bulky trifluoromethylphenylthio group, which increases hydrophobicity .

常见问题

Q. What role does this compound play in materials science?

- Methodology : Its planar aromatic structure and electron-withdrawing groups make it suitable for organic semiconductors or metal-organic frameworks (MOFs). Characterize charge transport properties via cyclic voltammetry and UV-Vis-NIR spectroscopy. Collaborate with crystallography labs to analyze packing motifs .

Q. How to optimize catalytic systems for asymmetric synthesis using this aldehyde?

- Methodology : Screen chiral catalysts (e.g., Jacobsen’s thiourea) in enantioselective Mannich or aldol reactions. Use circular dichroism (CD) to determine enantiomeric excess (ee). Modify solvent systems (e.g., ionic liquids) to enhance stereocontrol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。